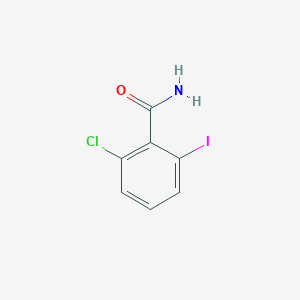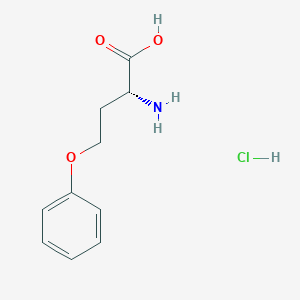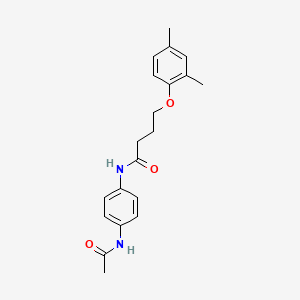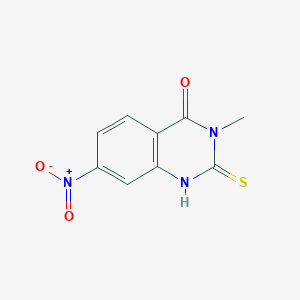
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine moiety, and a fluorophenyl sulfonyl group, which together contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of a piperidine derivative. This can be achieved through the reaction of 4-hydroxypiperidine with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
-
Cyclization to Form the Thiadiazole Ring: : The next step involves the cyclization of the intermediate to form the thiadiazole ring. This can be accomplished by reacting the piperidine derivative with thiosemicarbazide under acidic conditions, followed by oxidation using an oxidizing agent such as hydrogen peroxide.
-
Final Coupling Reaction: : The final step is the coupling of the thiadiazole ring with the piperidine intermediate. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the thiadiazole ring or the sulfonyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Catalysts: 4-Dimethylaminopyridine, N,N’-dicyclohexylcarbodiimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction of the thiadiazole ring can yield various reduced thiadiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to act as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- 2-((1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- 2-((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRRWNVYSLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
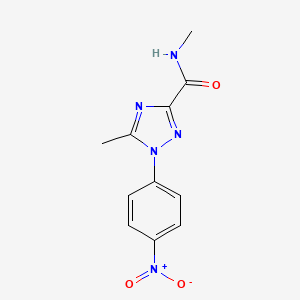
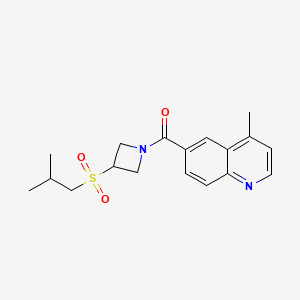
![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}acetamide](/img/structure/B2777307.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2777309.png)
